molecular formula C35H63F3O9Si7 B1609089 endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane CAS No. 307531-89-1

endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane

Cat. No. B1609089
M. Wt: 881.5 g/mol
InChI Key: MHANYKIZQPHDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane is a useful research compound. Its molecular formula is C35H63F3O9Si7 and its molecular weight is 881.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanistic Insights and Synthesis Applications

  • Mechanistic Insights into Epoxide Opening :The study by Gassman et al. (1986) provides mechanistic insights into the opening of epoxides with trimethylsilyl cyanide in the presence of zinc iodide, showcasing the potential for creating complex molecules through reaction pathways involving carbocationic intermediates (Gassman, Okuma, Lindbeck, & Allen, 1986).

  • Synthesis of Tricarbonyliron Complexes :Research by Steiner et al. (1977) on the preparation of exo- and endo-tricarbonyliron complexes of bicyclic 2,3-dimethylidene compounds demonstrates the utility of complex organometallic reactions in synthesizing novel compounds with potential applications in materials science and catalysis (Steiner, Hansen, Bachmann, & Philipsborn, 1977).

  • Selective Reduction in Ring Size of Silsesquioxane Oligomers :Arnold and Blake (2001) explored the selective reduction in ring size of silsesquioxane oligomers mediated by potassium metal, leading to the formation of highly ordered crystalline siloxane compounds. This research highlights the potential for designing novel siloxane-based materials with unique structural and physical properties (Arnold & Blake, 2001).

  • Sulfonamides as Terminators of Cationic Cyclisations :The study by Haskins and Knight (2002) on the use of trifluoromethanesulfonic acid as a catalyst for inducing cyclisation of homoallylic sulfonamides to form pyrrolidines demonstrates an innovative approach to the efficient formation of polycyclic systems. This research could inform the synthesis of complex organic molecules with applications in pharmaceuticals and organic materials (Haskins & Knight, 2002).

properties

IUPAC Name

1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trifluoro-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H63F3O9Si7/c36-48(29-15-1-2-16-29)39-51(32-21-7-8-22-32)41-49(37,30-17-3-4-18-30)43-53(34-25-11-12-26-34)44-50(38,31-19-5-6-20-31)42-52(40-48,33-23-9-10-24-33)46-54(45-51,47-53)35-27-13-14-28-35/h29-35H,1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHANYKIZQPHDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si]23O[Si]4(O[Si](O[Si](O2)(O[Si](O[Si](O3)(O[Si](O4)(C5CCCC5)F)C6CCCC6)(C7CCCC7)F)C8CCCC8)(C9CCCC9)F)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63F3O9Si7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394598
Record name endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

881.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane

CAS RN

307531-89-1
Record name endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane
Reactant of Route 2
endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane
Reactant of Route 3
endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane
Reactant of Route 4
endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane
Reactant of Route 5
endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane
Reactant of Route 6
endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane

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